3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione Ketanserin is a potent antagonist of the serotonin receptor 5-HT2A (Ki = 3.16 nM) that has hypertensive effects in vivo. RH-34 is a derivative of ketanserin in which the 4-(p-fluorobenzoyl)piperidine group has been replaced with an N-(2-methoxybenzyl) moiety. In phenethylamines, which are 5-HT2A agonists, this addition increases the affinity and selectivity for the 5-HT2A receptor over other serotonin receptors. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1028307-48-3
VCID: VC21237936
InChI: InChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,19H,10-12H2,1H3,(H,20,23)
SMILES: COC1=CC=CC=C1CNCCN2C(=O)C3=CC=CC=C3NC2=O
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol

3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1028307-48-3

Cat. No.: VC21237936

Molecular Formula: C18H19N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione - 1028307-48-3

Specification

Description Ketanserin is a potent antagonist of the serotonin receptor 5-HT2A (Ki = 3.16 nM) that has hypertensive effects in vivo. RH-34 is a derivative of ketanserin in which the 4-(p-fluorobenzoyl)piperidine group has been replaced with an N-(2-methoxybenzyl) moiety. In phenethylamines, which are 5-HT2A agonists, this addition increases the affinity and selectivity for the 5-HT2A receptor over other serotonin receptors. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
CAS No. 1028307-48-3
Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
IUPAC Name 3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,19H,10-12H2,1H3,(H,20,23)
Standard InChI Key NUAJBITWGGTZCM-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNCCN2C(=O)C3=CC=CC=C3NC2=O
Canonical SMILES COC1=CC=CC=C1CNCCN2C(=O)C3=CC=CC=C3NC2=O

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